molecular formula C5H5BrN2O2 B3242523 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid CAS No. 1520621-24-2

5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B3242523
CAS No.: 1520621-24-2
M. Wt: 205.01 g/mol
InChI Key: JLNIZAXGCAAHOF-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Carboxylic Acids in Contemporary Organic Synthesis and Medicinal Chemistry Building Blocks

Imidazole carboxylic acids are highly valued scaffolds in drug discovery and organic synthesis. The imidazole nucleus itself is a key component of the amino acid histidine and the neurotransmitter histamine, playing vital roles in enzyme catalysis and biological signaling. lifechemicals.com In medicinal chemistry, the imidazole ring is considered a "privileged structure" and can act as a bioisostere for amide bonds, offering a strategy to enhance metabolic stability in drug candidates. researchgate.net The carboxylic acid moiety further enhances the utility of these molecules. It provides a key functional handle for forming amide bonds, a cornerstone of peptide synthesis, and can participate in various other chemical transformations. rsc.orgresearchgate.net

Furthermore, imidazole and its derivatives can act as catalysts. For instance, imidazole has been effectively used as a low-cost catalyst for the direct synthesis of amides from nonactivated carboxylic acids. rsc.orgnih.gov Carboxyl-functionalized imidazoles are also employed as ligands for metal complexes, influencing their stability and reactivity, which is crucial for developing novel catalysts and materials. lifechemicals.com This dual role as both a biologically relevant scaffold and a synthetically useful tool underscores the importance of imidazole carboxylic acids as high-value building blocks.

Strategic Importance of Halogenation in Modulating Imidazole Reactivity and Synthetic Versatility

Halogenation is a fundamental strategy in organic synthesis to modulate the electronic properties and reactivity of a molecule. google.com In aromatic systems like the imidazole ring, introducing a halogen atom, particularly bromine, serves two primary purposes. First, it can alter the molecule's biological activity. Second, and more critically for synthesis, it provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the imidazole ring is an excellent leaving group in metal-catalyzed cross-coupling reactions. nbinno.com This allows for the versatile attachment of a wide range of substituents through established methods like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nbinno.comresearchgate.netacs.org The ability to use bromo-imidazoles in these reactions provides a powerful and efficient pathway to construct complex molecular architectures from simple precursors. nbinno.comresearchgate.net This synthetic versatility is crucial for creating libraries of compounds for drug discovery and for the targeted synthesis of complex active pharmaceutical ingredients (APIs). nbinno.com Theoretical studies on halogen migration in imidazoles further illuminate the reactivity and stability of these halogenated intermediates. csic.es

Evolution of Research Trends in Halogenated and N-Methylated Imidazole Derivatives

Research into imidazole derivatives has evolved from simple substitutions to the creation of highly functionalized molecules for specific, sophisticated applications. N-methylation, the attachment of a methyl group to a ring nitrogen, significantly alters the properties of the imidazole core. It prevents tautomerization, increases basicity, and can lower the melting point, making the resulting compound a more versatile solvent or reactant. wikipedia.org

Early research leveraged these properties in various contexts. In recent decades, the combination of N-methylation and halogenation has become a powerful strategy. N-methylated imidazoles serve as precursors to pyrrole-imidazole polyamides, which are synthetic polymers designed to bind to specific sequences of DNA. wikipedia.org This has opened avenues in molecular biology and therapeutics. Furthermore, research has shown that N-alkylation of the imidazole ring can lead to potent antibacterial agents. researchgate.net The trend is a clear progression towards designing multi-functionalized imidazoles where each substituent—the N-methyl group, the halogen, and other functional groups—is strategically placed to achieve a specific outcome, whether it be enhanced biological activity, targeted molecular recognition, or tailored catalytic function.

Overview of Current Research Trajectories for 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid and Analogues

While extensive literature on this compound itself is not widespread, its structure points to its role as a highly versatile trifunctional building block for advanced synthesis. Current research trajectories are focused on utilizing such multi-functionalized intermediates to construct novel molecules with specific functions, primarily in medicinal chemistry.

The three key functional groups of this molecule each offer a distinct site for chemical modification:

The 5-bromo position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity. researchgate.netacs.org

The 1-methyl group fixes the ring's tautomeric state and modulates its electronic properties. wikipedia.org

The 2-carboxylic acid provides a handle for forming amides, esters, or other derivatives, enabling linkage to other molecules or modification of physicochemical properties like solubility.

The existence of numerous commercially available or patented analogues underscores the broad interest in this structural motif. These include esters (e.g., methyl or ethyl esters) and isomers with functional groups at different positions on the imidazole ring. guidechem.comnbinno.com Research is likely directed at incorporating this scaffold into larger molecules to develop new therapeutic agents, such as enzyme inhibitors or receptor antagonists, and functional materials. The patent literature for this chemical structure further suggests active investigation into its applications. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₅BrN₂O₂
Molecular Weight 205.01 g/mol
IUPAC Name 5-bromo-1-methylimidazole-2-carboxylic acid
CAS Number 1520621-24-2
Monoisotopic Mass 203.95344 Da
Topological Polar Surface Area 55.1 Ų
Complexity 153

Data sourced from PubChem CID 21097337. nih.gov

Table 2: Selected Analogues and Related Compounds

Compound Name CAS Number
5-Bromo-1-methyl-1H-imidazole 1003-21-0
Methyl 5-bromo-1H-imidazole-4-carboxylate 1093261-46-1
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid 852181-03-4
5-((4-Bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic Acid Not Available

Data sourced from various chemical databases and publications. guidechem.compharmaffiliates.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methylimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-3(6)2-7-4(8)5(9)10/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNIZAXGCAAHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 1 Methyl 1h Imidazole 2 Carboxylic Acid

Direct Synthetic Routes from Precursor Imidazole (B134444) Compounds

Direct synthetic strategies focus on the sequential functionalization of a pre-existing 1-methyl-1H-imidazole core. This approach involves first installing the bromo substituent at the desired 5-position, followed by the formation of the carboxylic acid at the 2-position, or vice-versa. The order of these steps is critical to manage the directing effects of the substituents and to achieve the desired final product.

Regioselective Bromination Strategies of Imidazole Scaffolds

Achieving regioselectivity in the bromination of the imidazole ring is a significant challenge in the synthesis of the target compound. The imidazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. However, the presence of multiple carbon atoms (C-2, C-4, and C-5) available for substitution can lead to the formation of a mixture of isomeric products. The primary goal is to selectively introduce a single bromine atom at the C-5 position.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. chemicalbook.com For imidazole scaffolds, reagents such as molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are frequently employed. NBS is often preferred as it is a solid, crystalline reagent that is easier and safer to handle than liquid bromine and can provide higher regioselectivity under controlled conditions. chemicalbook.comnih.gov

The reaction typically involves treating the substituted imidazole precursor with one equivalent of NBS in a suitable solvent, such as acetonitrile (B52724) or chloroform. nih.govwikipedia.org The reaction conditions, including temperature and reaction time, are optimized to favor the formation of the desired 5-bromo isomer. For instance, bromination of certain imidazole derivatives with NBS in acetonitrile can proceed efficiently at temperatures ranging from -10 °C to room temperature. nih.gov

ReagentTypical SolventTemperature RangeReference
N-Bromosuccinimide (NBS)Acetonitrile (MeCN)-10 °C to 60 °C nih.gov
N-Bromosuccinimide (NBS)Chloroform (CHCl₃)Room Temperature to 50 °C wikipedia.org
Bromine (Br₂)Acetic AcidVaries orgsyn.org

A significant challenge in the bromination of imidazoles is the potential for over-reaction to form di- and tri-brominated products. orgsyn.org The high reactivity of the imidazole ring means that even with stoichiometric control, mixtures can be generated. For example, the bromination of imidazole with NBS can yield a mixture of mono-, di-, and tribromoimidazoles. orgsyn.org

Furthermore, the substitution pattern of the starting imidazole influences the position of bromination, often leading to a mixture of regioisomers (e.g., 4-bromo vs. 5-bromo derivatives). nrochemistry.com The separation of these isomers can be exceedingly difficult due to their similar physical properties, such as polarity, which complicates purification by standard techniques like column chromatography and often results in low yields of the desired product. wikipedia.orgnrochemistry.com

Strategies to minimize these side products include:

Careful control of stoichiometry: Using no more than one equivalent of the brominating agent.

Low reaction temperatures: Running the reaction at reduced temperatures can slow down the rate of reaction and improve selectivity.

Choice of solvent and brominating agent: The solvent can influence the reactivity of the brominating agent and the selectivity of the reaction. chemicalbook.com

Use of protecting groups: Temporarily blocking other reactive sites on the imidazole ring to direct the bromination to the desired position.

Carboxylation Techniques in Imidazole Synthesis

Once the 5-bromo-1-methyl-1H-imidazole scaffold is obtained, the next step is the introduction of the carboxylic acid group at the C-2 position. This is typically achieved through the conversion of a precursor functional group, such as an ester or an aldehyde, which is either present on the starting material before bromination or introduced after.

A common and straightforward method for installing the carboxylic acid group is through the hydrolysis of a corresponding ester. The precursor, Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, can be synthesized and then subjected to hydrolysis to yield the final carboxylic acid.

This transformation is typically carried out under basic conditions. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction mixture is typically heated to reflux to drive the reaction to completion. nih.gov Following hydrolysis, the reaction is neutralized with an acid to protonate the carboxylate salt, leading to the precipitation of the final carboxylic acid product.

General Reaction Scheme for Ester Hydrolysis:

Reactants: Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, Sodium Hydroxide (NaOH)

Solvent: Ethanol/Water mixture

Condition: Reflux

Workup: Acidification (e.g., with HCl) to precipitate the carboxylic acid

An alternative route involves the oxidation of an aldehyde functional group at the C-2 position. The precursor, 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, serves as the starting material for this step. The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, and several mild and efficient methods are available that are compatible with the imidazole ring system.

One effective method is the Pinnick oxidation . This reaction uses sodium chlorite (B76162) (NaClO₂) as the oxidant under mild acidic conditions, typically buffered with a weak acid like sodium dihydrogen phosphate (B84403) (NaH₂PO₄). orgsyn.org A scavenger, such as 2-methyl-2-butene, is often added to quench the reactive hypochlorous acid byproduct, which can otherwise lead to undesired side reactions. The Pinnick oxidation is known for its high functional group tolerance and its ability to oxidize even sterically hindered or electron-deficient aldehydes. orgsyn.org

Another simple method involves the use of hydrogen peroxide (H₂O₂) in an aqueous solution. Treating imidazole-2-carboxaldehyde with a 30% aqueous solution of H₂O₂ at room temperature can effectively yield the corresponding carboxylic acid. nih.gov This method is advantageous due to its environmentally benign nature, with water being the primary byproduct.

Oxidation MethodOxidizing Agent(s)Typical ConditionsReference
Pinnick OxidationSodium Chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butenet-BuOH/Water, Room Temp.
Peroxide OxidationHydrogen Peroxide (H₂O₂)Water, Room Temp. nih.gov

N-Methylation Approaches in Imidazole Ring Functionalization

N-methylation is a fundamental step in the functionalization of the imidazole ring, establishing the 1-methyl substitution pattern of the target molecule. This transformation is typically achieved by treating an N-unsubstituted imidazole precursor with a suitable methylating agent. The choice of reagent and reaction conditions is crucial to ensure high efficiency and regioselectivity.

Common N-methylation strategies involve the use of electrophilic methyl sources such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The base, typically a carbonate like K₂CO₃ or an organic base like triethylamine, deprotonates the imidazole nitrogen, increasing its nucleophilicity and facilitating the subsequent attack on the methylating agent.

For a precursor like 5-bromo-1H-imidazole-2-carboxylic acid, direct N-methylation can be challenging. The presence of the acidic carboxylic proton and the two non-equivalent ring nitrogens can lead to competing reactions and the formation of isomeric products. Therefore, methylation is often performed on an ester-protected precursor to prevent side reactions involving the carboxylic acid group.

Methylating AgentBaseSolventTypical TemperatureNotes
Methyl Iodide (CH₃I)K₂CO₃, NaHDMF, AcetonitrileRoom Temp. to 60 °CCommon and effective; CH₃I is a volatile and toxic reagent.
Dimethyl Sulfate ((CH₃)₂SO₄)K₂CO₃, NaOHAcetone, THFRoom Temp. to RefluxHighly efficient but also highly toxic and requires careful handling.
Trimethylsilyldiazomethane-Methanol/TolueneRoom Temp.Can methylate both N-H and O-H groups, often used for esterification.

Multi-step Synthetic Pathways to 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid

Achieving the specific substitution pattern of this compound necessitates a multi-step synthetic approach where each functional group is introduced in a controlled and sequential manner.

A logical synthetic pathway often begins with a simpler, commercially available imidazole derivative, followed by the stepwise introduction of the required substituents. One plausible strategy involves the following sequence:

Carboxylation at C2: Starting with 1-methylimidazole (B24206), the C2 position can be functionalized. This is often achieved through deprotonation at the highly acidic C2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with carbon dioxide (CO₂) to form 1-methyl-1H-imidazole-2-carboxylic acid.

Bromination at C5: The subsequent step is the regioselective bromination of the imidazole ring. Electrophilic bromination of 1-methyl-1H-imidazole-2-carboxylic acid using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid or a halogenated solvent can yield the desired 5-bromo isomer. The directing effects of the existing methyl and carboxyl groups influence the position of bromination.

An alternative pathway could involve starting with imidazole-2-carboxylic acid, followed by N-methylation and then bromination, although this route requires careful control of regioselectivity during the methylation step. Multifunctionalization of the imidazole ring can also be achieved through sequential halogen-metal exchange reactions, providing another route to specifically substituted products. acs.org

In multi-step syntheses, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. researchgate.net In the synthesis of this compound, the carboxylic acid group is often protected to enhance solubility and prevent unwanted side reactions during N-methylation or other transformations. oup.com

The most common protecting group for a carboxylic acid is an ester, such as a methyl or benzyl (B1604629) ester. fiveable.mewikipedia.org A typical sequence employing this strategy would be:

Esterification: Imidazole-2-carboxylic acid is converted to its methyl ester, methyl imidazole-2-carboxylate, using standard conditions like methanol with a catalytic amount of acid (e.g., H₂SO₄) or by using a reagent like trimethylsilyldiazomethane.

N-Methylation: The resulting ester is then N-methylated. This step can produce a mixture of N1 and N3 methylated isomers, from which the desired 1-methyl isomer must be separated.

Bromination: The purified methyl 1-methyl-1H-imidazole-2-carboxylate is then regioselectively brominated at the C5 position.

Deprotection (Hydrolysis): The final step is the hydrolysis of the methyl ester back to the carboxylic acid, typically achieved by treatment with an aqueous base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup.

Protecting GroupIntroduction ReagentRemoval ConditionsAdvantages/Disadvantages
Methyl EsterCH₃OH, H⁺ catalystBase hydrolysis (NaOH, LiOH)Simple, inexpensive. Base hydrolysis can affect other sensitive groups.
Benzyl EsterBenzyl alcohol, DCCCatalytic Hydrogenolysis (H₂, Pd/C)Removed under neutral conditions. More expensive, requires hydrogenation setup.
tert-Butyl EsterIsobutylene, H⁺ catalystAcidic conditions (TFA)Stable to bases. Cleaved under mild acidic conditions.

Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing the formation of impurities. researchgate.net For each step in the synthesis of this compound, variables such as solvent, temperature, reaction time, and choice of reagents can be fine-tuned.

For instance, in the bromination step, the choice of brominating agent and solvent can significantly impact the regioselectivity. A study on a model reaction might compare different conditions to find the optimal outcome.

Hypothetical Optimization of the Bromination of Methyl 1-methyl-1H-imidazole-2-carboxylate:

EntryBrominating AgentSolventTemperature (°C)Yield of 5-Bromo Isomer (%)
1Br₂ (1.1 eq)Acetic Acid2565
2Br₂ (1.1 eq)Dichloromethane058
3NBS (1.1 eq)Acetonitrile2575
4NBS (1.1 eq)Acetonitrile8082
5NBS (1.5 eq)Acetonitrile8078 (with dibromo byproduct)

As suggested by the table, using N-Bromosuccinimide (NBS) in acetonitrile at an elevated temperature (Entry 4) could provide the highest yield and selectivity for the desired 5-bromo product in this hypothetical scenario. Extending reaction times or increasing temperature does not always improve yields and can lead to degradation or side product formation. researchgate.net

Novel and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally friendly methods. jipbs.comresearchgate.net These principles can be applied to the synthesis of complex imidazoles.

Transition-metal catalysis offers powerful tools for the formation and functionalization of heterocyclic rings like imidazole. researchgate.net Catalytic methods can provide higher efficiency, selectivity, and atom economy compared to traditional stoichiometric reactions.

C-H Functionalization: A novel approach could involve the direct, regioselective C-H bromination or carboxylation of a 1-methylimidazole precursor, guided by a directing group and catalyzed by a transition metal such as palladium (Pd) or rhodium (Rh). Nickel-catalyzed C-H coupling reactions have also been shown to be effective for the C2-arylation and alkenylation of imidazoles, and similar principles could be adapted for other functionalizations. nih.gov

Catalytic Ring Formation: Green chemistry approaches to synthesizing the imidazole core often involve one-pot, multi-component reactions catalyzed by novel agents. asianpubs.org For example, reactions using biodegradable catalysts like lemon juice or employing solvent-free conditions represent more sustainable alternatives to classical methods. jipbs.com While these are typically used for simpler imidazoles, the resulting products could serve as precursors for subsequent functionalization to obtain the target molecule. These methods offer advantages such as high yields, mild reaction conditions, and simplified work-up procedures. asianpubs.org

Continuous Flow Synthesis and Microreactor Technologies for Scalable Production

The transition from batch to continuous flow manufacturing represents a significant advancement in the scalable production of "this compound". Continuous flow synthesis, particularly when utilizing microreactor technologies, offers enhanced control over reaction parameters, leading to improved yield, purity, and safety. This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize the formation of impurities.

In a typical continuous flow setup for the synthesis of imidazole derivatives, separate streams of reactants are pumped into a microreactor where they mix and react under controlled temperature and pressure. amazonaws.com The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, allowing for rapid reaction optimization and scalability. researchgate.net For the synthesis of "this compound", a potential continuous flow process could involve the reaction of a suitably protected 1-methylimidazole precursor with a brominating agent in one module, followed by a carboxylation step in a subsequent module. The precise control over residence time, temperature, and stoichiometry in a continuous flow system can significantly enhance the regioselectivity of the bromination step, a crucial factor in the synthesis of this specific isomer.

Research on the continuous flow synthesis of related imidazole compounds has demonstrated the potential for high throughput and automation. amazonaws.com For instance, the synthesis of highly functionalized imidazo[1,2-a]heterocycles has been successfully demonstrated in a fully automated continuous flow system. amazonaws.com Such systems can be readily adapted for the production of "this compound", enabling on-demand synthesis and reducing the need for large-scale storage of potentially unstable intermediates.

The following interactive data table illustrates a hypothetical comparison of key parameters between traditional batch synthesis and a continuous flow approach for the production of "this compound", based on findings for similar compounds.

Solvent-Free and Sustainable Reaction Environments for Reduced Environmental Impact

In recent years, the principles of green chemistry have driven the development of more environmentally friendly synthetic methodologies. For the synthesis of "this compound", a focus on solvent-free and sustainable reaction environments can significantly reduce the environmental impact of the manufacturing process. Traditional synthetic routes often rely on volatile and hazardous organic solvents, which contribute to waste generation and pose environmental and health risks. asianpubs.org

Solvent-free reactions, where the reactants themselves act as the reaction medium, offer a compelling alternative. asianpubs.org Research into the synthesis of imidazole derivatives has shown that many reactions can be carried out efficiently under solvent-free conditions, often with the aid of microwave irradiation to accelerate reaction times. iiste.org These methods not only eliminate the need for solvents but can also lead to higher yields and easier product isolation. asianpubs.org

The use of natural acid catalysts and recyclable nanocatalyst systems are other promising avenues for the sustainable synthesis of imidazole compounds. smolecule.com Natural organic acids provide an environmentally benign alternative to synthetic catalysts, being both cost-effective and readily available. smolecule.com Similarly, the development of recyclable nanocatalysts, such as copper-based systems, for imidazole synthesis under solvent-free conditions has demonstrated high reactivity and the ability to be reused multiple times without a significant loss in performance. smolecule.com

The table below outlines potential sustainable approaches for the synthesis of "this compound", drawing on research into green chemistry methods for related heterocyclic compounds.

By integrating these sustainable practices into the synthesis of "this compound", the chemical industry can move towards more eco-friendly and economically viable production methods.

Reactivity and Reaction Mechanisms of 5 Bromo 1 Methyl 1h Imidazole 2 Carboxylic Acid

Reactivity at the Bromo Moiety (C-5 Position)

The bromine atom at the C-5 position is the primary site of reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through several important reaction classes.

Nucleophilic Substitution Reactions Involving the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) on the C-5 position of the imidazole (B134444) ring is challenging. Electron-rich heterocyclic systems like imidazole are generally poor substrates for SNAr unless the ring is activated by potent electron-withdrawing groups. youtube.com The carboxylic acid group at C-2 is only weakly deactivating and may not be sufficient to facilitate this reaction pathway under mild conditions. Therefore, alternative metal-catalyzed pathways are often employed to achieve formal nucleophilic substitution.

The introduction of nitrogen, sulfur, and oxygen nucleophiles at the C-5 position is a valuable transformation for creating analogues of bioactive molecules.

Amines : While direct SNAr with amines is unlikely, palladium-catalyzed methods like the Buchwald-Hartwig amination provide a reliable route for forming C-N bonds with a wide variety of amine nucleophiles.

Thiols : The synthesis of imidazole-2-thiols from corresponding halo-imidazoles suggests that sulfur nucleophiles can be successfully introduced into the imidazole core. researchgate.net The reaction of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid with a thiol or its corresponding thiolate could potentially yield the 5-thioether derivative, likely under conditions that favor nucleophilic attack, possibly with metal catalysis.

Alkoxides : Similar to amines, the direct displacement of the bromine by an alkoxide is difficult. Alternative strategies, such as Ullmann-type copper-catalyzed couplings, are generally more effective for forming aryl ether bonds with heterocyclic halides.

The application of Grignard reagents in reactions with this compound is constrained by the presence of the acidic carboxylic acid proton.

Grignard reagents are exceptionally strong bases and will readily deprotonate the carboxylic acid in a simple acid-base reaction rather than acting as a nucleophile to displace the bromine or forming a new Grignard reagent at the C-Br bond. mnstate.edumasterorganicchemistry.com

Consequently, any organometallic pathway involving Grignard reagents requires a two-step approach:

Protection : The carboxylic acid group must first be protected, for instance, by converting it into an ester (e.g., a methyl or ethyl ester).

Reaction : Once protected, the bromo-imidazole ester can undergo organometallic transformations. For example, it could be converted into a Grignard reagent (RMgX) by reacting it with magnesium metal. This newly formed Grignard reagent could then be reacted with various electrophiles. Alternatively, the bromo-imidazole ester could be reacted with a different Grignard reagent via a transition-metal-catalyzed cross-coupling reaction.

An alternative organometallic pathway to introduce a thiol functionality involves using a Grignard reagent to generate a more potent nucleophile. For example, reacting a thiol like 1-dodecanethiol (B93513) with isopropylmagnesium chloride (iPrMgCl) generates a magnesium thiolate (R-SMgCl), which can then serve as a soft nucleophile to displace the bromine on the imidazole ring. nih.gov

Reactions Involving the Carboxylic Acid Functional Group (C-2 Position)

The carboxylic acid group at the C-2 position is a prime site for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

Esterification and Amidation Reactions for Diverse Derivatives

The conversion of this compound into its corresponding esters and amides is fundamental for creating diverse derivatives, often with applications in medicinal chemistry and materials science. These transformations typically proceed via activation of the carboxyl group.

Esterification: Direct esterification can be achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, to avoid harsh conditions that might affect the imidazole ring, milder methods are often preferred. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the reaction with alcohols under gentle conditions.

A particularly relevant method for heterocyclic compounds involves the use of imidazole-based reagents. Imidazole carbamates can serve as chemoselective esterification agents, converting carboxylic acids to their ester analogues in high yields. organic-chemistry.orgresearchgate.netacs.org The reaction is believed to proceed through an acylimidazole intermediate, which is then readily attacked by the alcohol nucleophile. organic-chemistry.org

Amidation: The formation of amides from this compound and an amine is a crucial reaction. Standard peptide coupling reagents (e.g., DCC, EDC, HATU) are highly effective. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine to form the stable amide bond. rsc.org

Recent advancements have also highlighted the use of imidazole ureas and boronic acid catalysts for direct amidation, offering high chemoselectivity and tolerance for various functional groups. organic-chemistry.orgmdpi.com

Table 1: Common Reagents for Esterification and Amidation

Reaction Type Reagent Class Specific Examples Key Features
Esterification Acid Catalysts H₂SO₄, HCl Traditional method, requires heat.
Coupling Agents DCC, EDC Milder conditions, forms urea (B33335) byproduct.
Imidazole-based Methyl Imidazole Carbamate (MImC) Chemoselective, safe alternative to diazomethane. organic-chemistry.org
Amidation Coupling Agents DCC, EDC, HATU, HOBt High yields, minimizes side reactions.
Boron-based Ortho-substituted Boronic Acids Catalytic, efficient under mild conditions. mdpi.com

Decarboxylation Pathways and Associated Reaction Mechanisms

The removal of the carboxyl group from the C-2 position of the imidazole ring is a significant transformation that can lead to the formation of 5-Bromo-1-methyl-1H-imidazole. This reaction, known as decarboxylation, can be initiated under various conditions, primarily thermal or catalytic.

The mechanism of decarboxylation for heteroaromatic carboxylic acids is highly dependent on the stability of the resulting carbanion intermediate. The imidazole ring can stabilize a negative charge at the C-2 position through resonance and the inductive effect of the nitrogen atoms. The reaction generally proceeds through the loss of carbon dioxide (CO₂) from the carboxylate anion. The presence of electron-withdrawing groups can influence the rate of this reaction. youtube.com

For some aromatic carboxylic acids, decarboxylation can be achieved simply by heating, often in the presence of a copper catalyst (e.g., copper chromite) in a high-boiling solvent like quinoline. More recently, transition-metal-free methods have been developed. For instance, a concerted decarboxylation-bromination mechanism has been proposed for certain aromatic acids, though a simple protodecarboxylation (replacement of -COOH with -H) is also common. nih.gov Palladium-on-carbon (Pd/C) has also been shown to catalyze the decarboxylation of certain carboxylic acids, with the active phase being palladium hydride. pnnl.gov

Reduction Reactions of the Carboxyl Group to Aldehyde or Alcohol

The carboxylic acid function can be reduced to either a primary alcohol or an aldehyde, each requiring specific reducing agents and conditions.

Reduction to Primary Alcohol: The full reduction of the carboxylic acid to a primary alcohol, (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol, requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgglasp.co

The mechanism involves an initial acid-base reaction between the acidic proton of the carboxyl group and the hydride, generating hydrogen gas and a lithium carboxylate salt. chemistrysteps.com Subsequent hydride attacks reduce the carboxylate to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. masterorganicchemistry.comchemistrysteps.com An acidic workup is required to protonate the resulting alkoxide and liberate the alcohol product.

Reduction to Aldehyde: Isolating the aldehyde intermediate during the reduction of a carboxylic acid is challenging because aldehydes are more reactive than the starting carboxylic acid towards strong reducing agents like LiAlH₄. libretexts.org Therefore, a two-step process is often employed: first, the carboxylic acid is converted to a less reactive derivative like an ester or an acid chloride. This derivative can then be reduced to the aldehyde using a sterically hindered and less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent over-reduction to the alcohol. glasp.codavuniversity.org

Table 2: Reducing Agents for the Carboxyl Group

Target Product Reagent Abbreviation Typical Conditions Notes
Primary Alcohol Lithium Aluminum Hydride LiAlH₄ Anhydrous ether or THF, followed by aqueous workup Strong, unselective reducing agent. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). However, the position of attack is strongly governed by the electronic and steric properties of the existing substituents. In this compound, the only available position for substitution is C-4.

Regioselectivity and Electronic Effects of Substituents

The reactivity of the C-4 position is a result of the combined electronic influence of the three substituents on the ring. wikipedia.org

N-1 Methyl Group: The methyl group is an electron-donating group (EDG) through induction, which increases the electron density of the imidazole ring, thereby activating it towards electrophilic attack.

C-2 Carboxylic Acid Group: The carboxylic acid group is a strong electron-withdrawing group (EWG) through both induction and resonance. It significantly deactivates the ring towards electrophilic attack. Its deactivating effect is strongest at the adjacent positions.

C-5 Bromo Group: Halogens are a classic example of conflicting effects. The bromine atom is deactivating through its electron-withdrawing inductive effect but is ortho-, para-directing due to its ability to donate a lone pair of electrons through resonance. wikipedia.org In this case, it can donate electron density towards the C-4 position, partially activating it.

Influence of Steric Hindrance on Reaction Outcomes

While electronic effects are the primary drivers of regioselectivity, steric hindrance can play a crucial role in determining the reaction rate and outcome. youtube.com In this molecule, the C-4 position is flanked by the N-1 methyl group and the C-5 bromo group.

The bromine atom at C-5 is moderately sized, and the methyl group at N-1 is relatively small. However, their proximity to the C-4 reaction site could potentially hinder the approach of a bulky electrophile. For reactions involving large or complex electrophiles, the steric crowding around the C-4 position may slow down the rate of reaction or prevent it altogether. youtube.comnih.gov Therefore, while electronics dictate that any substitution will occur at C-4, sterics may dictate whether the reaction is feasible with a given electrophile.

N-Methyl Group Reactivity and Potential Transformations of this compound

The presence of the N-methyl group on the imidazole ring of this compound introduces specific sites of reactivity that are distinct from the imidazole core itself. The reactivity of this methyl group is significantly influenced by the electronic environment of the heterocyclic ring, which in this case is rendered electron-deficient by the presence of both a bromine atom and a carboxylic acid group. While specific experimental studies on the N-methyl group transformations of this particular molecule are not extensively documented in publicly available literature, its potential reactivity can be inferred from the established chemistry of N-methyl imidazoles and other related N-methylated heterocyclic systems.

The primary modes of reactivity anticipated for the N-methyl group include quaternization, potential for N-demethylation under specific conditions, and susceptibility to oxidation. The electron-withdrawing nature of the bromo and carboxyl substituents is expected to decrease the electron density on the N1-nitrogen, thereby affecting the reactivity of the attached methyl group.

Quaternization to Form Imidazolium (B1220033) Salts

A fundamental reaction of N-methyl imidazoles is the alkylation of the second nitrogen atom (N3) to form a dialkyl imidazolium salt. researchgate.net This quaternization reaction is a common pathway for the synthesis of ionic liquids. In the case of this compound, the N-methyl group itself is not the reactive site, but its presence directs further alkylation to the N3 position. The resulting imidazolium salt would feature enhanced properties, such as altered solubility and thermal stability. researchgate.net

The general reaction for the quaternization of a 1-methylimidazole (B24206) derivative is as follows:

R-X + 1-methylimidazole derivative → [1-methyl-3-R-imidazolium]⁺X⁻

Where R-X is an alkylating agent. The presence of electron-withdrawing groups on the imidazole ring can modulate the nucleophilicity of the N3 nitrogen, potentially requiring more forcing conditions for the quaternization to occur.

Potential for N-Demethylation

N-demethylation is the removal of the methyl group from the nitrogen atom. This transformation is significant in various chemical and biological processes. acs.org For N-methylated heterocycles, demethylation can be achieved through various chemical methods, often involving nucleophilic attack on the methyl group or oxidative pathways.

Given the electron-deficient nature of the imidazole ring in this compound, the N-methyl group is attached to a nitrogen atom with reduced electron density. This could potentially make the methyl group more susceptible to nucleophilic attack under certain conditions. While specific reagents for the demethylation of this molecule are not detailed in the literature, general methods for N-demethylation of N-methyl amines and heterocycles could be applicable.

Enzymatic N-demethylation is a known biochemical process, often catalyzed by enzymes such as cytochrome P450. mdpi.comresearchgate.net Chemical methods for N-demethylation can involve reagents that facilitate the cleavage of the N-C bond.

Oxidative Transformations

The N-methyl group could be susceptible to oxidation to yield various products, including the corresponding N-formyl or N-hydroxymethyl derivatives, or even complete removal of the methyl group (oxidative N-demethylation). nih.gov Oxidative N-demethylation often proceeds via the formation of an N-oxide intermediate. mdpi.com

The formation of an N-oxide at the N3 position is a known transformation for 1-methylimidazole derivatives. orgsyn.orgorgsyn.org This N-oxide can then potentially undergo further reactions. The direct oxidation of the N-methyl group itself would likely require strong oxidizing agents and specific reaction conditions. The electron-withdrawing substituents on the imidazole ring might influence the susceptibility of the N-methyl group to oxidation.

The potential transformations of the N-methyl group are summarized in the table below, based on general reactivity patterns of N-methylated heterocycles.

Transformation Potential Reagents/Conditions Expected Product Notes
Quaternization Alkyl halides (e.g., CH₃I, C₄H₉Br)1,3-Disubstituted imidazolium saltA common reaction for N-methyl imidazoles.
N-Demethylation Strong nucleophiles or specific demethylating agents5-Bromo-1H-imidazole-2-carboxylic acidThe feasibility is dependent on the stability of the imidazole ring to the reaction conditions.
Oxidation Oxidizing agents (e.g., peracids, KMnO₄)N-formyl derivative, N-hydroxymethyl derivative, or demethylated productThe specific product would depend on the oxidant and reaction conditions.
N-Oxide Formation Peracids (e.g., m-CPBA), H₂O₂This compound 3-oxideA potential intermediate in oxidative demethylation.

It is important to note that the actual reactivity of the N-methyl group in this compound would need to be determined experimentally. The interplay of the steric and electronic effects of the bromo and carboxylic acid substituents would be a critical factor in determining the outcome of these potential transformations.

Derivatization and Structural Modifications of 5 Bromo 1 Methyl 1h Imidazole 2 Carboxylic Acid

Synthesis and Characterization of Carboxyl Derivatives

The carboxylic acid group is a primary site for modification, allowing for the creation of various derivatives that can serve as key synthetic intermediates or as final target molecules with altered physicochemical properties.

Esters, Amides, and Acid Chlorides as Synthetic Intermediates

The conversion of the carboxylic acid to esters, amides, and acid chlorides is fundamental for building more complex molecules. These derivatives are crucial intermediates in organic synthesis.

Esters: Esterification of imidazole (B134444) carboxylic acids is a common transformation. For instance, ethyl esters of related imidazole-2-carboxylic acids have been synthesized, indicating that standard esterification procedures are applicable. The reaction of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid with an alcohol (e.g., ethanol (B145695) or methanol) under acidic conditions or using coupling agents can yield the corresponding ester. The existence of derivatives like Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is documented in chemical databases.

Amides: Amide bond formation is a critical reaction in pharmaceutical chemistry. The carboxylic acid can be coupled with a wide range of primary and secondary amines to produce amides. This is typically achieved by first activating the carboxylic acid with a coupling agent. A patented method for the synthesis of amide derivatives of the isomeric 1-methyl-1H-imidazole-5-carboxylic acid utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the condensing agent in the presence of a base like N,N-diisopropylethylamine (DIPEA). google.com This methodology is broadly applicable and suggests a reliable route for the amidation of the 5-bromo-2-carboxylic acid isomer.

Acid Chlorides: For reactions requiring a more reactive acylating agent, the carboxylic acid can be converted to its corresponding acid chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-Bromo-1-methyl-1H-imidazole-2-carbonyl chloride is a highly reactive intermediate that can readily react with various nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

Table 1: Common Methods for Carboxyl Group Derivatization

Derivative Reagents and Conditions Intermediate
Ester Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat N/A
Alcohol (R'-OH), Coupling Agent (e.g., DCC, EDC) Activated Ester
Amide Amine (R'R''NH), Coupling Agent (e.g., HATU, HOBt, EDC) Activated Ester

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acylium Ion |

DCC: Dicyclohexylcarbodiimide (B1669883); EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HOBt: Hydroxybenzotriazole.

Impact of Derivatization on Electronic and Conformational Properties

Modifying the carboxylic acid group significantly alters the molecule's electronic profile and conformational preferences. The imidazole ring is an aromatic, electron-rich system. humanjournals.com A carboxylic acid group at the C2 position acts as an electron-withdrawing group, influencing the charge distribution within the ring.

Electronic Properties: Converting the carboxylic acid (–COOH) to an ester (–COOR) or an amide (–CONR₂) retains the electron-withdrawing nature of the substituent, though the magnitude of this effect can change. Esters are generally considered slightly less electron-withdrawing than carboxylic acids, while the electronic effect of amides can vary based on the substitution on the nitrogen atom. These modifications impact the reactivity of the imidazole ring itself, particularly towards electrophilic substitution, and modulate the acidity of the C4-H proton.

Conformational Properties: Crystallographic studies on the non-brominated analog, ethyl 1-methylimidazole-2-carboxylate, reveal that the molecule is nearly planar. researchgate.net The carboxyethyl group is only slightly twisted (by 4.43°) relative to the plane of the imidazole ring. researchgate.net The carbonyl unit of the ester is oriented anti to the N1-methyl group. researchgate.net This preference for planarity facilitates π-electron delocalization between the imidazole ring and the carbonyl group. It is expected that the 5-bromo derivatives would adopt a similar planar conformation. The conversion from a carboxylic acid to an ester or amide removes the acidic proton, eliminating the possibility of intramolecular hydrogen bonding to the N3 atom of the imidazole ring but introducing new possibilities for intermolecular hydrogen bonding, which can influence crystal packing and solubility.

Functionalization via the Bromo Substituent

The bromine atom at the C5 position is a key functional group that provides a reliable entry point for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

Preparation of Aryl- and Heteroaryl-Substituted Imidazoles

The C-Br bond on the imidazole ring is readily activated by palladium catalysts, making it an excellent substrate for a variety of cross-coupling reactions to introduce aryl and heteroaryl moieties. wikipedia.orgnbinno.com While many examples use 5-bromo-1-methyl-1H-imidazole as the substrate, the same reactivity is expected for its 2-carboxylic acid derivative, although the reaction conditions may require optimization due to the presence of the carboxylate group.

Suzuki-Miyaura Coupling: This is a versatile and widely used reaction for forming C-C bonds by coupling the bromo-imidazole with an organoboron compound (e.g., an aryl or heteroaryl boronic acid or ester). wikipedia.orgnbinno.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like K₂CO₃ or Cs₂CO₃. This method allows for the direct installation of a wide array of substituted aromatic and heteroaromatic rings at the 5-position.

Stille Coupling: The Stille reaction couples the bromo-imidazole with an organotin compound. researchgate.netresearchgate.net It is a powerful method known for its tolerance of a wide variety of functional groups. synarchive.com

Heck Reaction: This reaction couples the bromo-imidazole with an alkene to form a new substituted alkene at the 5-position. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form a C-N bond, coupling the bromo-imidazole with a primary or secondary amine to introduce diverse amino functionalities at the C5 position. wikipedia.org

Table 2: Key Cross-Coupling Reactions for C5-Functionalization

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki-Miyaura R'-B(OH)₂ C-C (sp²-sp²) Pd(0) or Pd(II) complex, Base
Stille R'-Sn(Alkyl)₃ C-C (sp²-sp²) Pd(0) complex
Heck Alkene C-C (sp²-sp²) Pd(0) complex, Base

| Buchwald-Hartwig | Amine (R'R''NH) | C-N | Pd(0) complex, Base |

Introduction of Other Halogen Atoms or Pseudohalogens

The bromine atom can be exchanged for other halogens or pseudohalogens, further expanding the synthetic utility of the scaffold.

Halogen Exchange (Finkelstein Reaction): While the classic Finkelstein reaction involves converting alkyl halides, aromatic versions of the reaction exist. The conversion of the 5-bromo derivative to the corresponding 5-iodo derivative can be achieved using an iodide salt (e.g., NaI or KI), often with a copper(I) catalyst in a polar aprotic solvent. wikipedia.org The resulting iodo-imidazole would be more reactive in subsequent cross-coupling reactions.

Introduction of Pseudohalogens (Rosenmund-von Braun Reaction): The bromo group can be displaced by a cyanide group (–CN) to form 5-cyano-1-methyl-1H-imidazole-2-carboxylic acid. This reaction, known as the Rosenmund-von Braun reaction, typically uses copper(I) cyanide (CuCN) at elevated temperatures. wikipedia.orgorganic-chemistry.org The resulting nitrile is a valuable synthetic intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings.

Ring Modifications and Annulations Utilizing the Imidazole Core

Information regarding ring modifications and annulations that specifically utilize the this compound core is not extensively documented in the surveyed literature. Synthetic strategies for creating fused bicyclic systems, such as imidazo[1,2-a]pyridines or imidazo[2,1-b]thiazoles, typically require different starting functionalities on the imidazole ring, such as a 2-amino group, which are not present on the target compound. acs.orgnih.govnih.govmdpi.com Therefore, direct annulation using the existing functionalities of this compound would likely require a multi-step process to first install the necessary reactive groups for cyclization.

Formation of Fused Heterocyclic Systems

The synthesis of fused imidazole systems is a significant area of heterocyclic chemistry, as these scaffolds are present in many biologically active molecules. organic-chemistry.org The structure of this compound offers several potential pathways for the construction of fused rings, primarily through reactions involving the carboxylic acid and the bromo substituent.

Intramolecular Cyclization Strategies:

One potential approach is intramolecular cyclization. This can be envisioned by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an amide. If this derivative contains a nucleophilic group, it could potentially displace the bromine atom at the 5-position to form a new ring. However, the direct intramolecular cyclization between the C2-carboxylic acid and the C5-bromo position would lead to a strained ring system and is generally not a favored pathway.

A more plausible strategy involves introducing a side chain at the N1-methyl position or by modifying the carboxylic acid, which can then participate in a cyclization reaction with the bromo-substituted C5 position.

Intermolecular Condensation Reactions:

A more common and versatile approach is through intermolecular reactions where the imidazole derivative acts as a building block. For instance, condensation reactions between 1,2-diaminobenzenes and carboxylic acids are a traditional method for synthesizing benzimidazoles, which are a class of fused imidazoles. nih.govacs.org While this compound itself is already an imidazole, its functional groups can be used to build additional rings.

For example, the carboxylic acid group can be converted into an amino group, which could then react with a 1,2-dicarbonyl compound to form a fused pyrazine (B50134) ring. Alternatively, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions to introduce a substituent that can subsequently undergo cyclization. Iron-catalyzed C-H amination reactions have also been shown to be effective for constructing imidazole-fused ring systems under aerobic conditions. organic-chemistry.org

The table below outlines potential strategies for forming fused heterocyclic systems from derivatives of this compound.

Target Fused SystemRequired Precursor DerivatizationPotential Reaction Type
Imidazo[4,5-d]pyridazineConversion of the carboxylic acid to a hydrazide, followed by reaction with a 1,2-dicarbonyl compound.Condensation/Cyclization
Imidazo[4,5-b]pyridineSuzuki or Stille coupling at the C5-bromo position to introduce a vinyl or acetyl group, followed by a ring-closing reaction.Cross-coupling followed by cyclization
Imidazo[5,1-b]thiazoleConversion of the carboxylic acid to a thioamide, followed by reaction with an α-haloketone.Hantzsch-type thiazole (B1198619) synthesis
Benzimidazole-fused systemsReaction of a diamine with the carboxylic acid group, though this would form a larger system with the imidazole as a substituent rather than a fused core.Condensation

These examples are based on established synthetic routes for fused imidazoles and represent plausible, though not explicitly documented, transformations for this compound. organic-chemistry.org

Strategies for Macrocyclization and Oligomerization

Imidazole carboxylic acids are valuable scaffolds for the synthesis of macrocycles due to their rigid structure and the potential for forming strong intramolecular hydrogen bonds. nih.gov The derivatization of this compound can lead to the formation of both macrocycles and linear oligomers through the iterative formation of amide or ester bonds.

Macrocyclization:

Peptide-like macrocycles have been successfully synthesized using imidazole-4,5-dicarboxylic acid as a central scaffold. nih.govnih.gov This approach can be adapted for this compound. The general strategy involves coupling the carboxylic acid with a linear precursor containing two terminal amino groups. The resulting intermediate can then undergo an intramolecular cyclization to form the macrocycle. The bromine atom at the C5 position can be retained for further functionalization or can be replaced prior to macrocyclization.

The synthesis of a 14-membered peptide-like macrocycle, for instance, could be envisioned by first reacting the carboxylic acid with an amino acid ester. The resulting product could then be coupled with another amino acid or a diamine, followed by a final ring-closing step.

Oligomerization:

Linear oligomers can be synthesized by linking units of this compound through ester or amide bonds. For example, the carboxylic acid of one molecule could be activated and reacted with the imidazole N-H of another molecule (after demethylation), although this is less common. A more straightforward approach would be to create a bifunctional monomer. This could be achieved by, for example, converting the bromine atom to an amino group via a Buchwald-Hartwig amination, and then protecting the carboxylic acid. The resulting amino-imidazole ester could then be polymerized.

The table below details hypothetical macrocyclic and oligomeric structures derived from this compound.

Structure TypeLinkageMonomer/PrecursorPotential Application
14-membered MacrocycleAmideThis compound and a diamino-polyether linkerIonophores, molecular recognition
Cyclic DimerEsterTwo molecules of a hydroxyalkyl ester of the title compoundHost-guest chemistry
Linear Oligomer (n=5-10)AmideA bifunctional monomer derived from the title compound (e.g., an amino-imidazole carboxylic acid)Foldamers, materials science

Synthesis of Polymeric and Supramolecular Architectures Incorporating the Imidazole Moiety

The imidazole ring and the carboxylic acid group are excellent functional motifs for building higher-order structures such as coordination polymers and supramolecular assemblies. researchgate.net These architectures are held together by non-covalent interactions, including hydrogen bonds and metal-ligand coordination.

Coordination Polymers:

Coordination polymers are infinite structures formed by the self-assembly of metal ions and organic ligands. mdpi.com The carboxylic acid group of this compound can be deprotonated to a carboxylate, which can then coordinate to metal centers in various modes (monodentate, bidentate, bridging). The nitrogen atoms of the imidazole ring can also act as donor sites for metal coordination. The combination of these two coordination sites allows for the formation of 1D, 2D, or 3D networks. The bromine atom can further influence the packing of these structures through halogen bonding.

Supramolecular Assemblies:

In the absence of metal ions, this compound can form supramolecular assemblies through hydrogen bonding. researchgate.net The carboxylic acid group is a strong hydrogen bond donor and acceptor, and can form dimers or extended chains. The imidazole ring can also participate in N-H···N or C-H···N hydrogen bonds, as well as π-π stacking interactions. These interactions can lead to the formation of well-ordered crystalline structures with specific topologies. For example, salts formed between imidazoles and dicarboxylic acids have been shown to self-assemble into polar hydrogen-bonded layers. researchgate.net

The following table summarizes the key interactions and potential resulting architectures.

Architecture TypePrimary InteractionKey Functional Groups InvolvedPotential Structure
Coordination PolymerMetal-ligand coordinationCarboxylate (from COOH), Imidazole Nitrogen1D chains, 2D layers, 3D frameworks
Supramolecular PolymerHydrogen BondingCarboxylic acid (O-H···O), Imidazole (N-H···O)Helices, sheets
Liquid Crystalsπ-π stacking, van der WaalsImidazole ringColumnar or smectic phases
Halogen-bonded networkHalogen bondingBromo group (C-Br···O/N)Extended networks

The design and synthesis of these polymeric and supramolecular architectures are of great interest for applications in materials science, including catalysis, gas storage, and electronics.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for the unambiguous assignment of a molecule's constitution.

Advanced 2D NMR Techniques

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide a detailed roadmap of atomic connectivity. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively. NOESY reveals through-space proximities between nuclei, offering insights into the molecule's spatial conformation. For 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid, such detailed correlation data, which would allow for the definitive assignment of all proton and carbon signals, is not documented in published research.

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure of materials in their solid, crystalline form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms—as different polymorphs will yield distinct ssNMR spectra. No studies utilizing ssNMR to investigate the crystalline forms of this compound have been reported.

Single-Crystal X-ray Diffraction Analysis

This technique is the gold standard for determining the precise three-dimensional structure of a crystalline molecule.

Elucidation of Solid-State Molecular Conformation and Bond Parameters

A successful single-crystal X-ray diffraction analysis would provide exact measurements of bond lengths, bond angles, and torsion angles. This data would authoritatively define the conformation of the imidazole (B134444) ring, the orientation of the methyl and carboxylic acid substituents, and the planarity of the molecule.

Analysis of Intermolecular Interactions

The crystal structure reveals how molecules interact with each other in the solid state. This includes the identification and characterization of non-covalent interactions like hydrogen bonding (e.g., between the carboxylic acid groups) and potential halogen bonding involving the bromine atom. These interactions are fundamental to the material's bulk properties.

Crystal Packing Arrangements and Polymorphism Studies

X-ray diffraction is the definitive method for identifying the crystal packing arrangement and studying polymorphism. Different packing motifs and polymorphs can significantly impact a compound's physical properties, such as solubility and melting point.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) serves as a definitive tool for determining the elemental composition and structural backbone of this compound. It provides data with high accuracy and precision, which is fundamental for structural confirmation.

Exact Mass Determination for Elemental Composition

HRMS is utilized to measure the mass-to-charge ratio (m/z) of the parent ion to four or five decimal places. This high precision allows for the calculation of a unique elemental formula. The molecular formula for this compound is C₅H₅BrN₂O₂. nih.gov The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

An experimental HRMS measurement yielding a mass that corresponds to the theoretical value within a very low error margin (typically < 5 ppm) confirms the elemental composition of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical Isotopic Mass Data for C₅H₅BrN₂O₂ This is an interactive data table. You can sort and filter the data.

Isotope Atomic Mass (Da) Count Total Mass (Da)
Carbon (¹²C) 12.00000 5 60.00000
Hydrogen (¹H) 1.00783 5 5.03915
Bromine (⁷⁹Br) 78.91834 1 78.91834
Nitrogen (¹⁴N) 14.00307 2 28.00614
Oxygen (¹⁶O) 15.99491 2 31.98982
Total (⁷⁹Br) 203.95345
Bromine (⁸¹Br) 80.91629 1 80.91629

| Total (⁸¹Br) | | | 205.95140 |

The presence of bromine results in a characteristic isotopic pattern (A+2 peak) where the signals for ions containing ⁷⁹Br and ⁸¹Br appear with nearly equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the compound's structure by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. nih.gov While specific experimental data is not publicly available, a plausible fragmentation pathway can be predicted based on the known chemical properties of the functional groups present.

A primary and highly characteristic fragmentation step for carboxylic acids is the loss of the carboxyl group.

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion to yield a fragment corresponding to the 5-bromo-1-methyl-1H-imidazole cation.

Loss of Carboxyl Radical: Cleavage resulting in the loss of the entire •COOH radical (45 Da).

Further fragmentation could involve the cleavage of the methyl group or the bromine atom from the imidazole ring, although the aromatic ring itself is relatively stable.

Table 2: Predicted MS/MS Fragmentation of this compound This is an interactive data table. You can sort and filter the data.

Precursor Ion (m/z) Neutral Loss Fragment Structure Fragment Ion (m/z)
203.95 (M⁺ for ⁷⁹Br) CO₂ (44.00 Da) [C₄H₅BrN₂]⁺ 159.95
203.95 (M⁺ for ⁷⁹Br) •COOH (45.01 Da) [C₄H₄BrN₂]⁺ 158.94

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to show distinct bands corresponding to the vibrations of its specific functional groups. The carboxylic acid group, the substituted imidazole ring, and the carbon-bromine bond each have characteristic absorption frequencies.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups This is an interactive data table. You can sort and filter the data.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Description
Carboxylic Acid O-H stretch 2500-3300 (broad) Characteristic broad absorption due to hydrogen bonding.
Carboxylic Acid C=O stretch 1700-1725 Strong absorption typical for a carboxylic acid carbonyl.
Imidazole Ring C=N stretch 1610-1660 Stretching vibration within the heterocyclic ring.
Imidazole Ring C-N stretch 1350-1450 Ring stretching modes.
Methyl Group C-H stretch 2850-2960 Asymmetric and symmetric stretching of the N-methyl group.
Imidazole Ring C-H stretch (ring) 3050-3150 Stretching of the C-H bond on the imidazole ring.

The precise positions of these bands can be influenced by factors such as intermolecular hydrogen bonding involving the carboxylic acid group.

Conformational Analysis through Vibrational Modes

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carboxylic acid group to the C2 position of the imidazole ring. This rotation can lead to different spatial orientations (conformers) of the carboxyl group relative to the plane of the imidazole ring.

While these conformers may rapidly interconvert at room temperature, vibrational spectroscopy can sometimes detect their presence. Different conformers can exhibit subtle but measurable differences in their vibrational spectra, particularly in the modes involving both the ring and the substituent, such as the C=O stretching and C-N stretching frequencies. Computational modeling is often employed alongside experimental IR and Raman data to assign specific vibrational bands to distinct conformers and to estimate their relative energies and populations. nih.gov

Computational and Theoretical Investigations of 5 Bromo 1 Methyl 1h Imidazole 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

No published studies containing specific quantum chemical calculations for 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid were found. Therefore, data for the following subsections are not available.

Prediction of Optimized Molecular Geometry and Electronic Structure

Specific predictions for the optimized molecular geometry and electronic structure of this compound are not available in the scientific literature.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Calculated spectroscopic parameters, such as theoretical NMR chemical shifts and vibrational frequencies, for this compound have not been reported in published research.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

A frontier molecular orbital analysis, including the HOMO-LUMO energy gap and electronic transition properties, for this compound is not available in the literature.

Reaction Mechanism Studies and Transition State Analysis

No literature detailing the computational investigation of reaction mechanisms or transition state analyses involving this compound could be located.

Computational Elucidation of Plausible Reaction Pathways

There are no available studies that computationally elucidate plausible reaction pathways for this compound.

Determination of Energy Profiles and Kinetic Parameters

The determination of reaction energy profiles and associated kinetic parameters for this compound through computational methods has not been documented.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of conformational changes, solvent effects, and intermolecular interactions, which are crucial for understanding the behavior of this compound in various environments.

The conformation of this compound is significantly influenced by its surrounding solvent environment. The presence of a carboxylic acid group and a brominated imidazole (B134444) ring suggests that the molecule's rotational and torsional angles will adapt to the polarity and hydrogen-bonding capabilities of the solvent.

In polar protic solvents, such as water or ethanol (B145695), the carboxylic acid group is likely to form strong hydrogen bonds with solvent molecules. MD simulations of similar imidazole carboxylic acids suggest that these interactions would stabilize a more extended conformation of the molecule. The solvent shell around the carboxylic acid group would be well-ordered, facilitating proton exchange and influencing the pKa of the acidic proton.

In polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetone, the interactions would be dominated by dipole-dipole forces. While hydrogen bonding from the carboxylic acid OH group to the solvent is possible, the lack of hydrogen bond donation from the solvent would lead to a different conformational landscape compared to protic solvents.

In nonpolar solvents, such as hexane (B92381) or toluene, the molecule is expected to exhibit a greater degree of intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the imidazole ring, if sterically feasible. This would lead to a more compact conformation. The aggregation of molecules may also be more prevalent in nonpolar environments due to intermolecular hydrogen bonding between the carboxylic acid moieties.

Table 1: Predicted Conformational Preferences of this compound in Different Solvents
Solvent TypeDominant InteractionsPredicted ConformationExpected Dynamics
Polar Protic (e.g., Water)Intermolecular H-bonding with solventExtendedFlexible with rapid solvent exchange
Polar Aprotic (e.g., DMSO)Dipole-dipole interactions, H-bond acceptingIntermediateModerate flexibility
Nonpolar (e.g., Hexane)Intramolecular H-bonding, van der Waals forcesCompact/FoldedReduced flexibility, potential for aggregation

The substitution pattern of this compound provides several sites for intermolecular interactions that can drive self-assembly. These include hydrogen bonding via the carboxylic acid group, halogen bonding from the bromine atom, and π-π stacking of the imidazole rings.

Computational studies on related bromo-imidazole derivatives have highlighted the significance of halogen bonding (Br···N or Br···O interactions) in directing crystal packing and supramolecular assembly. acs.org In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with the lone pair of a nitrogen or oxygen atom on an adjacent molecule.

The primary mode of self-assembly is expected to be driven by the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common motif for carboxylic acids. researchgate.net MD simulations can predict the stability and geometry of these dimers. Furthermore, these dimers can then arrange into larger assemblies through weaker interactions like π-π stacking and halogen bonding. The interplay of these different non-covalent interactions can lead to the formation of various supramolecular structures, such as chains, sheets, or more complex three-dimensional networks. researchgate.net

Quantitative Structure-Reactivity Relationships from Computational Data

Key computational descriptors that can be calculated include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and molecular electrostatic potential (MEP). These descriptors provide insight into the electronic distribution and reactivity of the molecule. For instance, the MEP can identify regions susceptible to electrophilic or nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors. These are important for understanding how the size and shape of the molecule influence its reactivity.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms within the molecule.

For a series of derivatives of this compound, these descriptors could be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants. For example, a QSRR model could predict the acidity (pKa) of the carboxylic acid group based on the electronic effects of different substituents on the imidazole ring.

Table 2: Key Computational Descriptors for QSRR Studies of Imidazole Derivatives
Descriptor ClassExamplesPredicted Influence on Reactivity
ElectronicHOMO/LUMO energies, Atomic Charges, Dipole MomentGoverns susceptibility to nucleophilic/electrophilic attack and overall polarity.
StericMolecular Volume, Surface AreaAffects accessibility of reactive sites and intermolecular interactions.
ThermodynamicEnthalpy of formation, Gibbs free energyRelates to the stability and spontaneity of reactions.

In Silico Prediction of Novel Derivatives and Their Anticipated Properties

In silico methods are instrumental in the rational design of novel molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and screening. Starting from the scaffold of this compound, new derivatives can be designed by modifying the substituents at various positions of the imidazole ring.

For instance, the bromine atom at the 5-position could be replaced with other functional groups to modulate the electronic and steric properties of the molecule. Similarly, the carboxylic acid at the 2-position could be converted into esters or amides to alter solubility and hydrogen bonding capabilities. Computational tools can then be used to predict the properties of these virtual compounds.

Properties that can be predicted in silico include:

Physicochemical Properties: Solubility, lipophilicity (logP), and pKa can be estimated using various computational models.

Biological Activity: Molecular docking studies can predict the binding affinity of the designed derivatives to specific biological targets, such as enzymes or receptors. This is a common approach in drug discovery to identify potential lead compounds. mdpi.comnih.gov

Material Properties: For applications in materials science, computational methods can predict properties such as crystal packing, electronic conductivity, and thermal stability.

For example, a virtual library of amide derivatives of this compound could be generated and screened in silico for their potential as inhibitors of a particular enzyme. The derivatives with the most promising predicted binding affinities could then be prioritized for synthesis and experimental testing.

Table 3: Examples of In Silico Predicted Properties for Novel Derivatives
Modification on Parent CompoundPotential Novel DerivativeAnticipated Property ChangePotential Application
Esterification of carboxylic acidMethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylateIncreased lipophilicity, loss of H-bond donorImproved membrane permeability in biological systems
Replacement of bromine with a cyano group5-Cyano-1-methyl-1H-imidazole-2-carboxylic acidAltered electronic properties and halogen bonding potentialModulation of receptor binding affinity
Amidation of carboxylic acid5-Bromo-1-methyl-N-phenyl-1H-imidazole-2-carboxamideIncreased steric bulk, altered H-bonding patternNew intermolecular interaction motifs for crystal engineering

Applications of 5 Bromo 1 Methyl 1h Imidazole 2 Carboxylic Acid in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of multiple functional groups on the imidazole (B134444) ring makes 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid a prized building block in modern organic synthesis. nbinno.com Its utility stems from the ability to selectively modify different parts of the molecule to construct larger, more complex chemical architectures. nbinno.com

Reactive SitePotential Transformations
Carbon-Bromine Bond Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). nbinno.comnbinno.com
Carboxylic Acid Group Esterification, amidation, reduction, conversion to other functional groups.
Imidazole Ring Coordination with metals, participation in cycloaddition reactions, further functionalization. nbinno.com

This interactive table summarizes the key reactive sites of this compound and their synthetic potential.

This compound serves as a versatile precursor for a wide range of advanced heterocyclic scaffolds. The imidazole nucleus is a core component of many biologically active molecules, and this compound provides a convenient starting point for creating novel derivatives. nbinno.comamazonaws.com The carbon-bromine bond is particularly significant, as it is readily activated for various metal-catalyzed cross-coupling reactions. nbinno.com These reactions are fundamental tools in modern organic chemistry for forming new carbon-carbon and carbon-nitrogen bonds. nbinno.comnbinno.com

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to introduce aryl or vinyl groups. nbinno.com

Sonogashira Coupling: Reaction with terminal alkynes to add alkynyl substituents. nbinno.comnbinno.com

Heck Reaction: Reaction with alkenes to form substituted alkenes. nbinno.com

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds. nbinno.comnbinno.com

Through these synthetic strategies, the bromo-imidazole core can be elaborated into more complex fused heterocyclic systems, such as benzimidazoles, which are privileged pharmacophores in drug discovery due to their ability to interact with various biological macromolecules. medcraveonline.com The carboxylic acid moiety provides an additional handle for modification, allowing for the attachment of other molecular fragments or for tuning the solubility and electronic properties of the final compound.

The total synthesis of natural products and their analogues is a cornerstone of medicinal chemistry, aimed at accessing rare bioactive compounds and creating novel molecules with improved therapeutic properties. nih.gov Versatile chemical building blocks are essential for this process, enabling the efficient construction of complex molecular frameworks. nbinno.com

This compound, with its distinct and orthogonally reactive functional groups, is an ideal candidate for this role. Chemists can leverage its structure to synthesize analogues of natural products that contain an imidazole ring. By using the C-Br bond for scaffold elaboration and the carboxylic acid for introducing diversity or linking to other parts of a target molecule, structurally intricate molecules can be assembled. This approach allows for the systematic modification of a natural product's structure to probe structure-activity relationships (SAR) or to enhance its pharmacological profile. nbinno.com

Integration into Functional Materials

Beyond its role in organic synthesis, the structural features of this compound make it a compelling component for the design of advanced functional materials. The imidazole ring and the carboxylic acid group are both excellent coordinating moieties for metal ions, paving the way for its use in coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. oup.comnih.gov The properties of a MOF—such as its pore size, stability, and functionality—are directly determined by the choice of the metal and the organic linker. oup.com

This compound is a multifunctional ligand well-suited for MOF synthesis. It possesses six potential donor atoms: the two imidazole nitrogen atoms and the four oxygen atoms of the carboxylate group (in its deprotonated form). researchgate.net This allows it to bind to metal centers in various coordination modes, leading to the formation of diverse and stable network structures, from one-dimensional chains to complex three-dimensional frameworks. nih.gov The imidazole and carboxylate groups are common and effective linkers in MOF chemistry. oup.comnih.gov The presence of the bromine atom can further tune the electronic properties of the resulting framework or serve as a site for post-synthetic modification.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π–π stacking, and ionic interactions. mdpi.com The imidazole ring in this compound is an important component in many biological supramolecular systems and can participate in a variety of these interactions. mdpi.com

The compound's structure is conducive to forming ordered supramolecular assemblies. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the aromatic imidazole ring can engage in π–π stacking with other aromatic systems. These directional interactions can guide the self-assembly of the molecules into well-defined architectures. This behavior is crucial for creating molecular recognition systems, where a host molecule is designed to bind a specific guest molecule through complementary non-covalent interactions. The defined spatial arrangement of functional groups in assemblies derived from this compound could be exploited for selective sensing or separation applications. bath.ac.uk

The development of novel organic materials for optoelectronic applications is a rapidly growing field of research. Materials with specific electronic properties are needed for devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. Heterocyclic compounds, particularly those containing nitrogen, are often explored for these applications due to their tunable electronic structures.

The N-arylation of bromo-substituted benzimidazole (B57391) scaffolds has been shown to produce organic materials with non-linear optical (NLO) properties, which are important for applications in telecommunications and optical computing. nih.gov The structure of this compound contains a similar electronically active core, suggesting its potential as a precursor for NLO materials. Furthermore, functional materials derived from imidazole-based ligands, such as MOFs, have demonstrated properties like proton conductivity. rsc.org This opens the possibility of using materials incorporating this carboxylic acid derivative in chemical sensors, where changes in conductivity or optical properties upon exposure to an analyte can be measured.

Catalytic Applications as a Ligand Component or Organocatalyst

The molecular architecture of this compound suggests its potential utility in catalysis, both as a component of metal-based catalysts and as an organocatalyst. The imidazole moiety is a well-known feature in many biologically active molecules and can serve as a versatile scaffold in synthesis. nbinno.combldpharm.com

As a ligand, the imidazole ring and the carboxylic acid group can act as coordination sites for metal ions, forming stable metal complexes. sapub.orgresearchgate.net The nitrogen atoms of the imidazole ring can donate lone pairs of electrons, while the carboxylate group can bind to metal centers. This chelation can influence the electronic properties and steric environment of the metal center, thereby modulating its catalytic activity. The bromine atom on the imidazole ring can also be leveraged for further functionalization, allowing for the tuning of the ligand's properties. nbinno.com

The potential of imidazole derivatives to form metal complexes has been explored with various transition metals, such as cobalt and iron. ijper.org These complexes can exhibit interesting properties and have been studied for their biological activities. While specific research on the catalytic applications of metal complexes derived from this compound is not extensively documented, the fundamental principles of coordination chemistry suggest their potential in various catalytic transformations.

In the realm of organocatalysis, imidazole and its derivatives have been employed to catalyze organic reactions. ias.ac.in The amphoteric nature of the imidazole ring, possessing both acidic and basic sites, allows it to act as a bifunctional catalyst. ias.ac.in It can activate substrates through hydrogen bonding or proton transfer. The presence of the carboxylic acid group in this compound could further enhance its organocatalytic potential by providing an additional site for interaction with reaction substrates.

Table 1: Potential Catalytic Roles of this compound

Catalytic Role Mode of Action Potential Applications
Ligand Component Coordination to a metal center via the imidazole nitrogen and/or the carboxylate group to form a catalytically active metal complex. Cross-coupling reactions, oxidation, reduction, and other metal-catalyzed transformations.

| Organocatalyst | Utilization of the imidazole ring's basic nitrogen and the carboxylic acid's acidic proton to activate substrates. | Acyl transfer reactions, Michael additions, and other acid/base-catalyzed reactions. |

Development of Novel Analytical Reagents and Probes

The development of new analytical reagents and probes is crucial for advancements in various scientific disciplines, including environmental monitoring, clinical diagnostics, and biological imaging. The structural features of this compound make it a candidate for derivatization into such analytical tools.

The imidazole core is a component of many biologically significant molecules, which suggests that probes incorporating this scaffold could exhibit interesting biological interactions. smolecule.com Furthermore, the carboxylic acid functional group provides a convenient handle for conjugation to other molecules, such as fluorescent dyes or biomolecules. This allows for the construction of more complex molecular probes.

For instance, the carboxylic acid can be activated to react with amines or alcohols, enabling the covalent attachment of the imidazole derivative to a reporter molecule. The resulting conjugate could then be used to detect specific analytes or to probe biological systems. The bromine atom also offers a site for modification, such as through cross-coupling reactions, to introduce other functional groups that could enhance the sensing or probing capabilities of the molecule. nbinno.com

Table 2: Potential Applications in Analytical Chemistry

Application Area Design Strategy Potential Detection Target
Chemical Sensors Immobilization onto a solid support or incorporation into a polymer matrix to create a sensor material. Metal ions, pH, or small organic molecules through specific binding interactions.
Fluorescent Probes Conjugation to a fluorophore to create a probe whose fluorescence properties change upon binding to a target analyte. Biological macromolecules, enzyme activity, or changes in the cellular environment.

| Labeling Reagents | Activation of the carboxylic acid to form a reactive ester for the labeling of proteins, nucleic acids, or other biomolecules. | Tracking and visualization of biomolecules in biological systems. |

Future Research Directions and Challenges for 5 Bromo 1 Methyl 1h Imidazole 2 Carboxylic Acid

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The advancement of applications for 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid is intrinsically linked to the availability of efficient and environmentally benign synthetic methodologies. Current synthetic routes, while functional for laboratory-scale production, often face challenges when considering large-scale manufacturing and sustainability. Future research is critical for developing pathways that are not only high-yielding but also economically viable and ecologically responsible.

Key research objectives in this area include:

Green Chemistry Approaches: There is a growing need to incorporate the principles of green chemistry into the synthesis of imidazole (B134444) derivatives. This involves the use of less hazardous solvents, reducing waste generation, and improving atom economy. Future routes could explore water as a reaction medium or employ solvent-free conditions.

Catalyst Innovation: The development of novel catalysts could significantly improve reaction efficiency and selectivity. This includes designing catalysts that can operate under milder conditions (lower temperature and pressure), be easily recovered and recycled, and prevent the formation of unwanted byproducts.

Avoiding Hazardous Reagents: Traditional methods may rely on harsh or toxic reagents. A key challenge is to replace these with safer, more sustainable alternatives without compromising yield or purity. rsc.org

Scalability: A significant hurdle for many promising compounds is the transition from laboratory-scale synthesis to multikilogram or industrial production. thieme-connect.dedntb.gov.ua Research into scalable processes is essential, focusing on robust reactions that are reproducible and safe on a larger scale. thieme-connect.dedntb.gov.uaresearchgate.net

Strategy Objective Potential Benefits
Flow Chemistry Develop continuous manufacturing processes.Improved heat transfer, enhanced safety, consistent product quality, and easier scale-up.
Biocatalysis Utilize enzymes for specific reaction steps.High selectivity, mild reaction conditions, reduced environmental impact.
Microwave-Assisted Synthesis Employ microwave irradiation to accelerate reactions.Drastically reduced reaction times, improved yields, and cleaner reaction profiles. unito.it
Photoredox Catalysis Use light to drive chemical reactions.Access to novel reaction pathways, high functional group tolerance, and mild conditions.

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The synthetic utility of this compound is largely centered on the reactivity of its carbon-bromine bond. This bond is readily activated for a variety of well-established metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic chemistry. nbinno.comnbinno.com

Conventional transformations include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new carbon-carbon bonds. nbinno.com

Heck Reaction: Formation of substituted alkenes by reacting with alkenes. nbinno.com

Sonogashira Coupling: Introduction of alkynyl groups via coupling with terminal alkynes. nbinno.comnbinno.com

Buchwald-Hartwig Amination: Creation of carbon-nitrogen bonds by coupling with amines. nbinno.com

While these reactions are powerful, future research must venture beyond these conventional methods to unlock the full synthetic potential of the molecule. The exploration of unconventional reactivity patterns and the development of novel transformations are key to constructing more complex and diverse molecular architectures. Future research directions could involve investigating phosphine-mediated annulation reactions to build fused heterocyclic systems or exploring novel cycloaddition pathways. mdpi.comacs.org Another avenue is the selective functionalization of the C-H bonds on the imidazole ring, which would provide alternative pathways for molecular elaboration.

Computational Design and Discovery of Advanced Derivatives with Tailored Physicochemical Attributes

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these in silico methods offer a powerful strategy to accelerate the discovery of new derivatives with precisely tailored properties, bypassing the time-consuming and resource-intensive process of trial-and-error synthesis.

Future research in this domain will likely focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures. This can help in understanding the molecule's inherent reactivity and in designing novel transformations.

Molecular Docking: In the context of drug discovery, computational docking can predict how derivatives of the parent compound might bind to biological targets like enzymes or receptors. researchgate.net This allows for the rational design of new potential therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of imidazole derivatives with their observed biological activity or physicochemical properties. nih.gov These models can then be used to predict the properties of yet-unsynthesized compounds.

Materials Science Applications: Designing derivatives with specific electronic and optical properties for use in materials science, such as for organic semiconductors or components in electronic devices. nbinno.com Computational screening can identify promising candidates with desired band gaps or charge-transport properties.

Emerging Applications in Interdisciplinary Scientific Domains

The imidazole scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various intermolecular interactions. amazonaws.commdpi.com Derivatives of this compound are currently explored in pharmaceuticals, agrochemicals, and materials science. nbinno.comnbinno.com

Current Application Domain Specific Use
Pharmaceuticals Building block for Active Pharmaceutical Ingredients (APIs). nbinno.com
Agrochemicals Intermediate for the synthesis of new pesticides and crop protection agents. nbinno.com
Materials Science Precursor for functional organic materials like organic semiconductors. nbinno.com

Future research will likely see the expansion of its applications into more specialized and interdisciplinary areas. The presence of multiple functional groups (carboxylic acid, bromo-substituent, and the imidazole ring itself) allows for diverse modifications, making it an attractive platform for creating novel functional molecules. Emerging areas could include the development of specific enzyme inhibitors, advanced imaging agents, or functional polymers with unique recognition or catalytic properties.

Addressing Challenges in Industrial-Scale Synthesis and Process Intensification

The transition from a laboratory-scale synthesis to cost-effective and robust industrial production presents a significant challenge for many specialty chemicals, including derivatives of this compound. thieme-connect.de Addressing these challenges requires a focus on process intensification, which aims to develop manufacturing processes that are safer, cleaner, and more energy-efficient. cetjournal.it

Key challenges in industrial-scale synthesis include:

Cost of Goods (CoG): High-purity starting materials, expensive catalysts, and multi-step syntheses can make the final product economically unviable for some applications.

Process Safety: Exothermic reactions or the use of hazardous reagents require careful management and specialized equipment to ensure safe operation on a large scale. cetjournal.it

Waste Management: Traditional batch processes can generate significant amounts of solvent and byproduct waste, posing environmental and disposal challenges.

Process intensification strategies offer promising solutions to these challenges. By shifting from conventional batch reactors to advanced continuous flow systems, significant improvements in efficiency and safety can be achieved. unito.it

Process Intensification Strategy Description Potential Advantage
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream within a reactor network.Superior control over reaction parameters, enhanced safety, easier automation and scale-up. cetjournal.it
Advanced Reactor Design Use of microreactors or other novel reactor types with high surface-area-to-volume ratios.Dramatically improved heat and mass transfer, leading to higher yields and selectivity.
In-line Monitoring and Control Integration of analytical techniques (e.g., spectroscopy) for real-time process monitoring.Tighter control over product quality, immediate detection of deviations, and process optimization.
Hybrid Technologies Combining different energy sources, such as microwaves or ultrasound, with flow chemistry.Synergistic effects that can accelerate reaction rates and improve efficiency beyond what either technology could achieve alone. unito.it

By focusing on these future research directions and systematically addressing the associated challenges, the scientific community can unlock the full potential of this compound as a valuable building block for a new generation of advanced materials and functional molecules.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid, and how can reaction conditions be optimized for high yield?

Synthetic strategies often involve bromination of pre-functionalized imidazole precursors. For example, bromination at the 5-position of 1-methylimidazole-2-carboxylic acid derivatives can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization includes adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of brominating agents . Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can spectroscopic methods (NMR, FTIR, MS) be employed to confirm the structure and purity of the compound?

  • ¹H NMR : Characteristic signals for the methyl group (δ ~3.70 ppm, singlet) and imidazole protons (δ ~7.50–8.00 ppm) confirm substitution patterns. The carboxylic acid proton may appear as a broad peak in DMSO-d6 .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching of carboxylic acid) and ~590 cm⁻¹ (C-Br vibration) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (m/z ~219 for C₆H₅BrN₂O₂) and fragmentation patterns confirm molecular weight and structural integrity .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the carboxylic acid group or debromination. Use desiccants to avoid moisture absorption. Safety protocols include wearing nitrile gloves, lab coats, and eye protection during handling .

Advanced Research Questions

Q. How can regioselective bromination of the imidazole ring be achieved, and what factors influence substitution patterns?

Regioselectivity is governed by electronic and steric effects. Electron-donating groups (e.g., methyl at the 1-position) direct bromination to the electron-deficient 5-position. Solvent polarity (e.g., polar aprotic solvents like DMF) and Lewis acid catalysts (e.g., FeBr₃) enhance selectivity. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What methodologies are recommended for single-crystal X-ray diffraction analysis of this compound, and how can SHELX software be applied?

  • Crystallization : Use slow evaporation in solvent mixtures (e.g., ethanol/water) to grow high-quality crystals.
  • Data Collection : Collect high-resolution data (θ > 25°) using synchrotron or Mo-Kα radiation.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>10:1) .

Q. How does this compound interact with biological targets in molecular docking studies?

Docking simulations (AutoDock Vina, Schrödinger Suite) reveal binding affinities to enzymes like EGFR or kinases. The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., Lys or Asp), while the bromine atom contributes to hydrophobic interactions. MD simulations (AMBER) assess stability over 100-ns trajectories .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or coupling reactions?

Density Functional Theory (DFT) calculates electrophilicity indices (ω) and Fukui functions to identify reactive sites. For Suzuki-Miyaura coupling, the bromine atom acts as a leaving group, with Pd(PPh₃)₄ catalysts enabling cross-coupling to aryl boronic acids .

Q. How do substituents (e.g., methyl, bromine) influence the compound’s electronic properties and stability under varying pH conditions?

  • Electronic Effects : The electron-withdrawing bromine decreases imidazole ring electron density (UV-Vis λmax shifts to ~270 nm).
  • pH Stability : The carboxylic acid group deprotonates at pH > 4, increasing solubility. Stability studies (HPLC monitoring) show degradation <5% at pH 2–9 over 24 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.